
N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide, also known as DAS-181, is a novel antiviral drug that has shown promising results in scientific research. It is a small molecule inhibitor that targets the sialic acid receptors on the surface of human cells, which are used by many viruses to enter and infect the host.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide involves the cleavage of sialic acid receptors on the surface of human cells, which prevents the attachment and entry of viruses that use these receptors as their primary attachment factor. N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide is a prodrug that is activated by a bacterial enzyme called sialidase, which cleaves the sialic acid moiety from N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide and generates the active form of the drug. This mechanism is unique compared to other antiviral drugs that target viral proteins or enzymes.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide has been shown to have minimal toxicity and side effects in preclinical studies. It is rapidly absorbed and distributed in the body, with a half-life of approximately 3 hours in rats. N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide does not accumulate in the body and is eliminated primarily through renal excretion. In addition, N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide does not affect the normal functions of sialic acid receptors, which are essential for many physiological processes, such as cell adhesion, migration, and signaling.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide has several advantages for lab experiments, such as its broad-spectrum activity, low toxicity, and unique mechanism of action. It can be used in various assays, such as plaque reduction assay, virus yield reduction assay, and neuraminidase inhibition assay, to evaluate its antiviral potency and efficacy. However, N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide has some limitations, such as its dependence on the bacterial sialidase for activation, which may affect its activity in different cell types and species. Moreover, N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide may interact with other sialic acid-binding proteins and affect their functions, which need to be further investigated.
Zukünftige Richtungen
There are several future directions for the development and application of N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide. First, clinical trials are needed to evaluate the safety and efficacy of N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide in humans, especially for the treatment and prevention of influenza and other respiratory viral infections. Second, the optimization of the synthesis method and formulation of N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide may improve its pharmacokinetic properties and bioavailability. Third, the identification of new bacterial sialidases or the engineering of existing ones may expand the range of N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide activation and enhance its potency and selectivity. Fourth, the combination of N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide with other antiviral drugs or immunomodulators may provide synergistic effects and improve the outcome of viral infections. Fifth, the investigation of the long-term effects of N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide on the immune system and host-pathogen interactions may provide insights into its potential applications in chronic viral infections and autoimmune diseases.
Conclusion
In conclusion, N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide, or N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide, is a promising antiviral drug that targets the sialic acid receptors on the surface of human cells and inhibits viral attachment and entry. N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide has shown potent and broad-spectrum activity against various respiratory viruses, with minimal toxicity and side effects. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide have been discussed in this paper. N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide represents a novel and innovative approach to antiviral therapy, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide involves several steps, including the reaction of 2,4-dimethoxyaniline with 2,6-difluorobenzenesulfonyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization. The purity and identity of N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide are confirmed by various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide has been extensively studied for its antiviral activity against a wide range of viruses, including influenza, parainfluenza, respiratory syncytial virus, and human metapneumovirus. In preclinical studies, N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide has shown potent inhibition of viral replication and spread, both in vitro and in vivo. Moreover, N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide has demonstrated broad-spectrum activity against different strains and subtypes of influenza virus, including those that are resistant to current antiviral drugs.
Eigenschaften
Produktname |
N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide |
|---|---|
Molekularformel |
C14H13F2NO4S |
Molekulargewicht |
329.32 g/mol |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide |
InChI |
InChI=1S/C14H13F2NO4S/c1-20-9-6-7-12(13(8-9)21-2)17-22(18,19)14-10(15)4-3-5-11(14)16/h3-8,17H,1-2H3 |
InChI-Schlüssel |
XNJIUCOBGBLBBU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2F)F)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



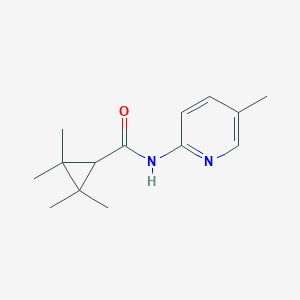
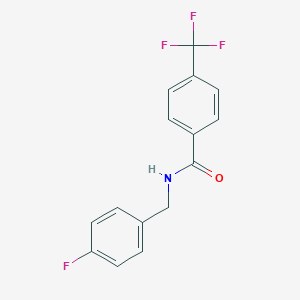
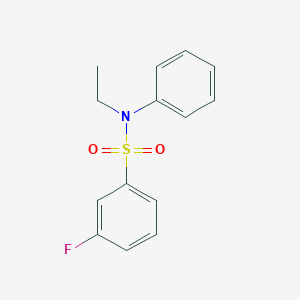

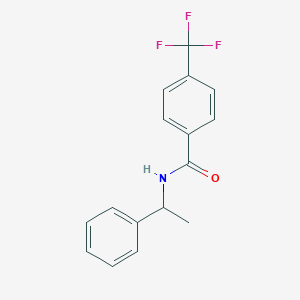

![Ethyl 2-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B263522.png)
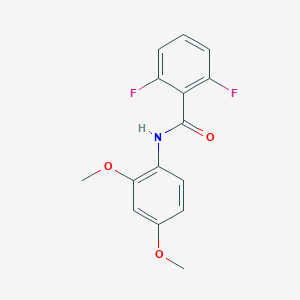
![2-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263525.png)

![N-[2-(2-thienyl)ethyl]nicotinamide](/img/structure/B263535.png)
![2-phenoxy-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B263538.png)

